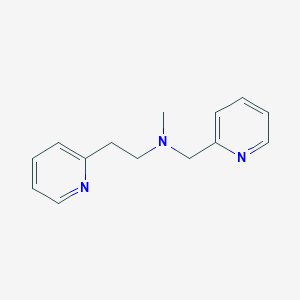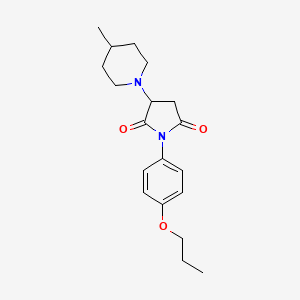![molecular formula C33H34BrN3O4S B11108808 3-bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11108808.png)
3-bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a bromine atom, a piperazine ring, and a sulfonamide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.
Introduction of the Bromine Atom: The next step involves bromination of the benzene ring using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The brominated compound is then coupled with 4-methoxy-N-(4-methylphenyl)benzenesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Pharmaceuticals: Potential use in the formulation of drugs for treating various diseases.
Chemical Biology: Utilized in the study of cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
- 3-Chloro-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide
- 3-Bromo-N-{2-[4-(benzyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
The uniqueness of 3-Bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, piperazine ring, and sulfonamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C33H34BrN3O4S |
|---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C33H34BrN3O4S/c1-25-13-15-28(16-14-25)37(42(39,40)29-17-18-31(41-2)30(34)23-29)24-32(38)35-19-21-36(22-20-35)33(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-18,23,33H,19-22,24H2,1-2H3 |
InChI Key |
WDCOYEJUCVFKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=C(C=C5)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate](/img/structure/B11108736.png)
![Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11108737.png)
![4-(Azepan-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B11108742.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11108745.png)
![2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11108752.png)

acetyl}hydrazinylidene)-N-propylbutanamide](/img/structure/B11108764.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11108766.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11108782.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11108788.png)
![2-ethoxy-6-iodo-4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11108790.png)
![1-[(3-Methyl-1,2-oxazol-5-YL)methyl]-3-(propan-2-YL)urea](/img/structure/B11108800.png)
![(1S,2S,3aR)-2-phenyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11108804.png)
